molecular formula C10H13NS B11801213 2-Cyclobutyl-4-cyclopropylthiazole

2-Cyclobutyl-4-cyclopropylthiazole

Cat. No.: B11801213
M. Wt: 179.28 g/mol
InChI Key: DGLPQWPQXQJJMY-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-cyclopropylthiazole is a chemical compound with the molecular formula C10H13NS It is a thiazole derivative, characterized by the presence of both cyclobutyl and cyclopropyl groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with cyclopropyl isothiocyanate, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-cyclopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclobutyl-4-cyclopropylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-cyclopropylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to inhibition or activation of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique steric and electronic properties.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-cyclobutyl-4-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C10H13NS/c1-2-8(3-1)10-11-9(6-12-10)7-4-5-7/h6-8H,1-5H2

InChI Key

DGLPQWPQXQJJMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)C3CC3

Origin of Product

United States

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